

Spectroscopic Profile of 2-(4-Bromophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(4-Bromophenyl)oxazole	
Cat. No.:	B070679	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenyl)oxazole**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of **2-(4-Bromophenyl)oxazole** (CAS No: 176961-50-5) are confirmed through the following spectroscopic techniques. The data presented has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-(4-Bromophenyl)oxazole**.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	d	2H	Ar-H (ortho to oxazole)
7.65	d	2H	Ar-H (meta to oxazole)
7.50	S	1H	Oxazole-H (C5)
7.20	S	1H	Oxazole-H (C4)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment	
161.5	C=N (Oxazole C2)	
138.0	Oxazole C5	
132.0	Ar-C (meta to oxazole)	
128.5	Ar-C (ortho to oxazole)	
126.0	Ar-C (ipso to oxazole)	
125.0	C-Br	
124.0	Oxazole C4	

Solvent: CDCl $_3$, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The functional groups present in **2-(4-Bromophenyl)oxazole** are identified by their characteristic absorption bands in the infrared spectrum.

Wavenumber (cm⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (Aromatic)
1610	Strong	C=N stretch (Oxazole ring)
1550	Strong	C=C stretch (Aromatic ring)
1100	Strong	C-O-C stretch (Oxazole ring)
830	Strong	C-H bend (para-disubstituted benzene)
740	Strong	C-Br stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
223/225	100	[M] ⁺ (Molecular ion peak, bromine isotopes)
195/197	40	[M-CO]+
154	35	[C ₆ H ₄ Br] ⁺
116	20	[M-Br-CO] ⁺
76	30	[C ₆ H ₄] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of **2-(4-Bromophenyl)oxazole** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

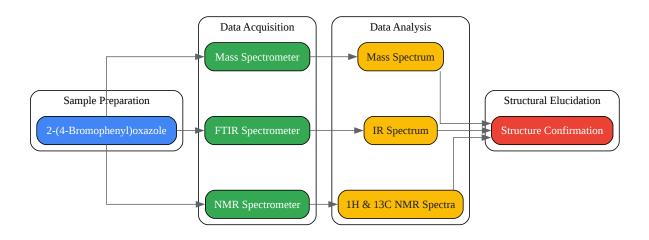
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Infrared Spectroscopy Protocol

Sample Preparation: A small amount of **2-(4-Bromophenyl)oxazole** was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol


Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source with an ionization energy of 70 eV. The fragments were analyzed using a quadrupole mass analyzer.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data follows a logical workflow to ensure accurate structural elucidation.

Click to download full resolution via product page

Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with **2-(4-Bromophenyl)oxazole**, providing essential data for its identification, characterization, and application in further scientific endeavors.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromophenyl)oxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070679#spectroscopic-data-of-2-4-bromophenyl-oxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com